molecular formula C17H23ClN2O B14169834 N-(1-Adamantylmethyl)isonicotinamide hydrochloride CAS No. 61876-27-5

N-(1-Adamantylmethyl)isonicotinamide hydrochloride

Cat. No.: B14169834
CAS No.: 61876-27-5
M. Wt: 306.8 g/mol
InChI Key: KJGHRQYBXLYYMF-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)isonicotinamide hydrochloride is a chemical compound with the molecular formula C17H23ClN2O. It is known for its unique structure, which includes an adamantane moiety linked to an isonicotinamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantylmethyl)isonicotinamide hydrochloride typically involves the reaction of 1-adamantylmethylamine with isonicotinoyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the final product is subjected to rigorous quality control measures to ensure its purity and stability .

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantylmethyl)isonicotinamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-adamantylmethyl)isonicotinamide N-oxide, while reduction may produce N-(1-adamantylmethyl)isonicotinamide. Substitution reactions can lead to various derivatives depending on the nucleophile used .

Scientific Research Applications

N-(1-Adamantylmethyl)isonicotinamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(1-Adamantylmethyl)isonicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and bioavailability, while the isonicotinamide group can interact with various enzymes and receptors in the body. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .

Properties

CAS No.

61876-27-5

Molecular Formula

C17H23ClN2O

Molecular Weight

306.8 g/mol

IUPAC Name

N-(1-adamantylmethyl)pyridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C17H22N2O.ClH/c20-16(15-1-3-18-4-2-15)19-11-17-8-12-5-13(9-17)7-14(6-12)10-17;/h1-4,12-14H,5-11H2,(H,19,20);1H

InChI Key

KJGHRQYBXLYYMF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=NC=C4.Cl

Origin of Product

United States

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